

# Physical and chemical properties of (1R)-Chrysanthemolactone

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## Compound of Interest

Compound Name: (1R)-Chrysanthemolactone

Cat. No.: B12830299

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## An In-depth Technical Guide to (1R)-Chrysanthemolactone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(1R)-Chrysanthemolactone**, a monoterpenoid naturally occurring in the flowers of *Dendranthema indicum*, presents a subject of interest for chemical and pharmacological research. This technical guide provides a comprehensive overview of its physical and chemical properties, although a complete dataset remains to be fully elucidated in scientific literature. This document aims to consolidate the available information and highlight areas for future investigation.

### Physical and Chemical Properties

**(1R)-Chrysanthemolactone** is described as a very slightly yellow crystalline powder. A summary of its known and estimated physical and chemical properties is presented in the table below. It is important to note that some of the data, particularly regarding boiling point, density, and solubility, are estimations and await experimental verification.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>	[1]
Molecular Weight	168.23 g/mol	[1]
Melting Point	80-83 °C	[1]
Boiling Point (estimated)	257.18 °C	[1]
Density	Currently Not Available	
Solubility	Currently Not Available	
Appearance	Very slightly yellow crystalline powder	[2]
CAS Number	14087-70-8	[1]

## Spectral Data

Detailed experimental spectral data for **(1R)-Chrysanthemolactone**, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (MS), are not readily available in the public domain. Spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of the compound. Researchers are encouraged to perform these analyses to contribute to the body of knowledge.

## Experimental Protocols

### Isolation from *Dendranthema indicum*

While it is known that **(1R)-Chrysanthemolactone** can be isolated from the flowers of *Dendranthema indicum*, a detailed, step-by-step experimental protocol for its extraction and purification is not currently published. A general workflow for such an isolation is proposed below.

Caption: Proposed workflow for the isolation of **(1R)-Chrysanthemolactone**.

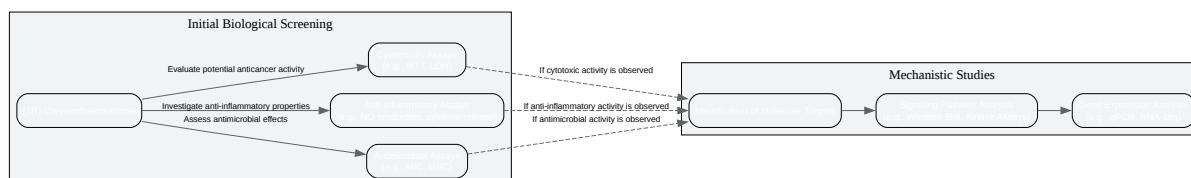
## Enantioselective Synthesis

A specific, detailed protocol for the enantioselective synthesis of **(1R)-Chrysanthemolactone** is not currently available in the literature. However, methods for the enantioselective synthesis of related chrysanthemic acid derivatives have been reported and could potentially be adapted. These syntheses often involve chiral catalysts or starting materials to achieve the desired stereochemistry.

## Biological Activity and Signaling Pathways

To date, there is no published research on the biological activities or the mechanism of action of **(1R)-Chrysanthemolactone**. The structural similarity of this lactone to other monoterpenoids suggests potential for various biological effects, which warrants investigation.

Given the interest in natural products for drug discovery, a logical starting point for investigating the biological activity of **(1R)-Chrysanthemolactone** would be to screen it in a variety of in vitro assays. The following diagram illustrates a potential screening cascade.



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Caption: A logical workflow for investigating the biological activity of **(1R)-Chrysanthemolactone**.

## Conclusion

**(1R)-Chrysanthemolactone** is a natural product with a defined chemical structure but largely unexplored physical, chemical, and biological properties. This guide summarizes the currently

available information and underscores the significant opportunities for further research. The elucidation of its complete spectral data, the development of robust isolation and synthesis protocols, and the investigation of its potential biological activities are critical next steps. Such studies will not only contribute to the fundamental knowledge of this compound but may also unveil its potential for applications in drug development and other scientific fields.

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## References

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